1,6-Naphthyridin-4-OL
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Overview
Description
1,6-Naphthyridin-4-OL is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. This compound is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to this compound, making it a valuable scaffold for the development of various pharmacologically active agents .
Mechanism of Action
Target of Action
1,6-Naphthyridin-4-OL is a pharmacologically active compound with a variety of applications . It has been reported to have anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Biochemical Pathways
Given its reported pharmacological activities, it can be inferred that this compound likely interacts with multiple biochemical pathways related to cancer, hiv, microbial infections, inflammation, and oxidative stress .
Result of Action
Given its reported pharmacological activities, it can be inferred that this compound likely induces a range of molecular and cellular changes associated with its anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
1,6-Naphthyridin-4-OL is pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities
Cellular Effects
The cellular effects of this compound are primarily observed in its anticancer activity. It has been shown to have a significant impact on different cancer cell lines
Molecular Mechanism
It is known that it has a wide range of biological activities, suggesting that it may interact with multiple targets within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Naphthyridin-4-OL can be synthesized through various methods, including multi-step sequences and one-pot reactions. One common synthetic route involves the condensation of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.
Industrial Production Methods
Industrial production of this compound typically involves the use of more scalable and efficient methods. One such method is the Ugi condensation followed by Povarov-type reactions, which allow for the synthesis of fused 3,4-dihydrobenzo[b][1,6]naphthyridin-1(2H)-ones in a one-pot multicomponent methodology . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridin-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring structure, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions
Oxidation: Oxidation reactions of this compound can be carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can exhibit enhanced biological activities and improved pharmacokinetic properties.
Scientific Research Applications
1,6-Naphthyridin-4-OL has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of diagnostic tools and as a component in photophysical applications.
Comparison with Similar Compounds
1,6-Naphthyridin-4-OL can be compared with other similar compounds, such as 1,8-Naphthyridin-4-OL and 1,5-Naphthyridin-4-OL. These compounds share a similar fused-ring structure but differ in the position of the nitrogen atoms within the ring. The unique positioning of the nitrogen atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
List of Similar Compounds
- 1,8-Naphthyridin-4-OL
- 1,5-Naphthyridin-4-OL
- Octahydro-1,6-naphthyridin-4-ones
Properties
IUPAC Name |
1H-1,6-naphthyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLDCLHOLPDVCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72754-01-9 |
Source
|
Record name | 1,4-dihydro-1,6-naphthyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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